molecular formula C13H10F4O2 B6212437 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2731010-62-9

2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6212437
CAS No.: 2731010-62-9
M. Wt: 274.2
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Description

2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclo[1.1.1]pentane derivative. This compound is notable for its unique structural features, which include a bicyclo[1.1.1]pentane core substituted with a fluoro group and a trifluoromethylphenyl group. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common approach is the photochemical addition of propellane to diacetyl, which allows for the formation of the bicyclo[1.1.1]pentane core on a large scale . Subsequent functionalization steps, such as halogenation and coupling reactions, are used to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for photochemical reactions and the development of efficient purification techniques to isolate the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers .

Mechanism of Action

The mechanism by which 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which combines the effects of both fluorine and trifluoromethyl groups. This combination can lead to enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

CAS No.

2731010-62-9

Molecular Formula

C13H10F4O2

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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